3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Overview
Description
3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O4 and its molecular weight is 424.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Src family of protein tyrosine kinases , which include p56lck, p59fynT, Hck, and Src . These kinases play crucial roles in cellular signaling, regulating processes such as cell growth, differentiation, migration, and immune response .
Mode of Action
This compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . By competing with ATP for binding to the kinase, it prevents the phosphorylation of tyrosine residues on target proteins, thereby inhibiting the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of Src family kinases disrupts multiple biochemical pathways. For instance, it can affect the PI3K/Akt pathway , which is involved in cell survival and proliferation, and the MAPK/ERK pathway , which regulates cell growth and differentiation . The compound’s action can also influence the formation of a nuclear AHR/ARNT heterodimer that recognizes its DNA target motif to modulate gene expression .
Result of Action
The inhibition of Src family kinases by this compound can lead to a variety of cellular effects, depending on the specific cell type and context. These effects could include reduced cell proliferation, altered cell differentiation, and changes in cell migration . Additionally, the compound’s activation of the AHR and stimulation of the formation of a nuclear AHR/ARNT heterodimer can modulate gene expression .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4/c1-25-11-14(19(27)23-15-5-3-4-6-16(15)30-2)17-18(25)20(28)26(21(29)24-17)13-9-7-12(22)8-10-13/h3-11H,1-2H3,(H,23,27)(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOVRXRZTXDOLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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